3-Pyridine-d4-acetic Acid

Beschreibung

Significance of Isotopic Labeling in Chemical and Biological Sciences

Isotopic labeling is a technique that involves the replacement of one or more atoms in a molecule with their isotopes. wikipedia.org Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be used as tracers to elucidate chemical and biochemical pathways. wikipedia.orgsymeres.com The introduction of these heavier isotopes into a molecule creates a compound that is chemically identical to its unlabeled counterpart but possesses a higher molecular weight. criver.com This mass difference allows researchers to distinguish and track the labeled molecule through complex biological or chemical systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgsynmr.in

One of the primary advantages of isotopic labeling, particularly with deuterium, is its application in pharmacokinetic and metabolic studies. medchemexpress.com Deuteration can influence the metabolic profile of a drug, often leading to reduced clearance rates and extended half-lives, which is a phenomenon known as the kinetic isotope effect. symeres.com This makes deuterated compounds invaluable for understanding drug metabolism, bioavailability, and potential drug interactions. symeres.com Furthermore, stable isotope-labeled compounds serve as ideal internal standards in quantitative analyses, enhancing the accuracy and precision of measurements in various matrices. sigmaaldrich.comdiva-portal.org

Overview of 3-Pyridine-d4-acetic Acid within Deuterated Pyridine (B92270) Frameworks

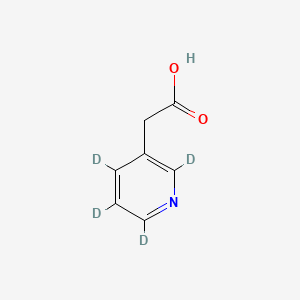

This compound is a deuterated form of 3-pyridineacetic acid, where four hydrogen atoms on the pyridine ring have been substituted with deuterium atoms. evitachem.comsynzeal.com 3-Pyridineacetic acid itself is a known metabolite of nicotine (B1678760) and other tobacco alkaloids. medchemexpress.comnih.gov The deuterated analog, this compound, is primarily utilized in research as an internal standard for the quantitative analysis of its unlabeled counterpart and related compounds.

The incorporation of four deuterium atoms provides a significant mass shift, making it easily distinguishable from the naturally occurring analyte in mass spectrometry-based methods. criver.com This is crucial for achieving accurate quantification in complex biological samples. The stability of the deuterium labels on the aromatic pyridine ring is a key advantage, as it minimizes the risk of back-exchange with hydrogen atoms from the surrounding environment, which could otherwise compromise the accuracy of the results. sigmaaldrich.com

The use of deuterated pyridine derivatives like this compound is part of a broader strategy in analytical chemistry to employ stable isotope-labeled standards for improved method performance. sigmaaldrich.com These standards are essential for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the reliability of the obtained data.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H7NO2 |

|---|---|

Molekulargewicht |

141.16 g/mol |

IUPAC-Name |

2-(2,4,5,6-tetradeuteriopyridin-3-yl)acetic acid |

InChI |

InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/i1D,2D,3D,5D |

InChI-Schlüssel |

WGNUNYPERJMVRM-RZIJKAHPSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])CC(=O)O)[2H] |

Kanonische SMILES |

C1=CC(=CN=C1)CC(=O)O |

Herkunft des Produkts |

United States |

Applications in Advanced Academic Research

Isotopic Tracing for Metabolic and Biochemical Investigations

3-Pyridine-d4-acetic acid, a deuterated isotopologue of 3-pyridylacetic acid, serves as a powerful tool in advanced scientific research, primarily due to the presence of stable heavy isotopes of hydrogen (deuterium). The replacement of hydrogen with deuterium (B1214612) atoms creates a molecule that is chemically similar to its non-deuterated counterpart but physically distinguishable by its higher mass. This property allows it to be used as a tracer in mass spectrometry-based analytical methods, providing high precision and accuracy in the study of complex biological systems. Its applications are centered on elucidating metabolic pathways, quantifying endogenous metabolites, and investigating the kinetics and mechanisms of biochemical processes.

Elucidation of Metabolic Pathways and Transformations

Isotopically labeled compounds are indispensable for tracing the metabolic fate of molecules within a biological system. By introducing this compound, researchers can follow the incorporation and transformation of the deuterium-labeled pyridine (B92270) ring through various metabolic reactions, distinguishing the administered compound and its metabolites from their naturally occurring, non-labeled counterparts.

Xenobiotic Metabolism Studies (e.g., Nicotine (B1678760) Alkaloid Degradation)

3-Pyridylacetic acid is a known human xenobiotic metabolite, recognized as a significant breakdown product of tobacco alkaloids, particularly nicotine and myosmine. creative-proteomics.comnih.gov Studies have demonstrated that myosmine, found in tobacco products and various foods, is metabolized in vivo, yielding 3-pyridylacetic acid as one of two major metabolites. nih.govansto.gov.au In rat models, 3-pyridylacetic acid accounted for 20-26% of the urinary metabolites of myosmine. nih.govpnas.org

The use of this compound in this context allows for precise pathway elucidation. When administered to a biological system, it can act as a tracer. If this compound is further metabolized, the resulting deuterated products can be identified using mass spectrometry, confirming subsequent steps in the degradation pathway of the pyridine structure. Conversely, if a deuterated precursor like d4-nicotine were administered, the appearance of this compound in biological fluids would definitively trace its origin from that precursor, helping to map the entire metabolic sequence.

Table 1: Key Metabolites in Myosmine Degradation

| Precursor | Major Metabolites | Percentage in Urine (Rat Model) |

| Myosmine | 4-oxo-4-(3-pyridyl)butyric acid | 50-63% |

| Myosmine | 3-Pyridylacetic acid | 20-26% |

| Myosmine | 3-Pyridylmethanol | 3-5% |

This table illustrates the primary breakdown products of the tobacco alkaloid myosmine, highlighting the significance of 3-pyridylacetic acid as a major metabolite. Data sourced from studies in Wistar rats. nih.gov

Endogenous Metabolite Profiling and Quantification

One of the most critical applications of this compound is its use as an internal standard for the accurate quantification of endogenous (non-labeled) 3-pyridylacetic acid in biological samples. semanticscholar.org In quantitative mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), the inclusion of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving high accuracy and precision. einsteinmed.edu

The SIL-IS, in this case this compound, is added to a biological sample (e.g., plasma, urine) at a known concentration before any sample preparation or analysis. Because the deuterated standard is chemically almost identical to the endogenous analyte, it experiences the same loss during extraction, processing, and ionization in the mass spectrometer. The instrument can distinguish between the analyte and the standard based on their mass difference. By measuring the ratio of the analyte's signal to the standard's signal, an exact concentration of the endogenous 3-pyridylacetic acid can be calculated, correcting for any experimental variability. This technique is crucial for obtaining reliable data in metabolomics and clinical biomarker studies.

Table 2: Principle of Isotope Dilution Mass Spectrometry

| Analyte | Chemical Formula | Molecular Weight (approx.) | Mass Spectrometry Signal |

| 3-Pyridylacetic acid (Endogenous) | C₇H₇NO₂ | 137.14 | m/z 138 [M+H]⁺ |

| This compound (Internal Standard) | C₇H₃D₄NO₂ | 141.16 | m/z 142 [M+H]⁺ |

This table demonstrates the mass difference between the endogenous analyte and its deuterated internal standard, which allows for their distinct detection and quantification by a mass spectrometer.

Assessment of Metabolic Fluxes in Biological Systems

Metabolic flux analysis is a powerful technique used to determine the rates (fluxes) of reactions within a metabolic network. nih.govcreative-proteomics.com This is typically achieved by introducing a stable isotope-labeled substrate, like a ¹³C-labeled glucose or amino acid, into a biological system at steady state and measuring the pattern of isotope incorporation into downstream metabolites. ox.ac.ukresearchgate.net

While ¹³C is most common, deuterated tracers can also provide valuable information. isotope.com For instance, if a biological system were capable of synthesizing 3-pyridylacetic acid de novo or from other precursors, administering this compound could help quantify the turnover rate of the endogenous 3-pyridylacetic acid pool. By monitoring the rate at which the labeled standard is consumed or transformed relative to the endogenous pool, researchers can calculate the rates of its formation and degradation. This provides a dynamic view of metabolic activity that cannot be obtained from concentration measurements alone, offering insights into how metabolic pathways respond to physiological changes or external stimuli. creative-proteomics.com

Biochemical Probes for Enzyme Activity and Cellular Process Analysis

The substitution of hydrogen with deuterium can subtly alter the properties of a molecule, a phenomenon that can be exploited to study biochemical mechanisms. The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. nih.gov This difference is the basis of the Kinetic Isotope Effect (KIE), where the rate of a chemical reaction can be slower if breaking a C-D bond is involved in the rate-limiting step of the reaction mechanism. wikipedia.org

This compound, with deuterium atoms on the pyridine ring, can be used as a biochemical probe to investigate the mechanisms of enzymes that metabolize it. If an enzyme-catalyzed reaction involves the cleavage of one of the C-D bonds on the ring (for example, in an oxidation reaction), the reaction will proceed more slowly than with the non-deuterated 3-pyridylacetic acid. By comparing the reaction rates of the deuterated and non-deuterated substrates, researchers can determine if C-H bond cleavage is a rate-limiting step. ansto.gov.aunih.gov An observed KIE provides critical evidence about the transition state of the reaction, helping to elucidate the enzyme's catalytic mechanism. einsteinmed.edunih.gov The absence of a KIE can be equally informative, suggesting that C-H bond cleavage is not the slowest step in the process. ansto.gov.au

Investigation of Pharmacokinetic Profiles of Deuterated Analogs for Research Purposes

In pharmaceutical research, deuteration is a strategy used to intentionally modify the pharmacokinetic properties of a drug. nih.govresearchgate.net By strategically replacing hydrogens at sites of metabolic attack with deuterium, the rate of metabolic clearance can be slowed due to the kinetic isotope effect. nih.govscirp.org This can lead to a longer drug half-life, increased systemic exposure (Area Under the Curve, AUC), and potentially a more favorable dosing regimen or reduced formation of toxic metabolites. nih.gov

This compound is an ideal tool for preclinical research to study these principles. By directly comparing the pharmacokinetic profile of this compound against that of standard 3-pyridylacetic acid in animal models, researchers can quantify the impact of deuteration on key parameters. Such studies involve administering each compound and measuring their concentrations in plasma over time to determine clearance, volume of distribution, and elimination half-life. The data gathered from these comparative studies provide foundational knowledge on how deuteration of a pyridine ring affects its disposition in the body, which can inform the design of novel deuterated drug candidates. nih.govresearchgate.net

Table 3: Hypothetical Comparative Pharmacokinetic Parameters

| Parameter | 3-Pyridylacetic Acid | This compound | Potential Implication of Deuteration |

| Clearance (CL) | 1.5 L/hr/kg | 0.9 L/hr/kg | Slower metabolic breakdown |

| Half-life (t½) | 2.0 hours | 3.3 hours | Longer duration in the body |

| Bioavailability (F%) | 45% | 55% | Reduced first-pass metabolism |

| Total Exposure (AUC) | 100 µg·hr/mL | 185 µg·hr/mL | Increased overall drug exposure |

This table presents a hypothetical comparison of key pharmacokinetic parameters for a non-deuterated compound and its deuterated analog for research purposes. The values illustrate the potential effects of deuteration, such as reduced clearance and increased half-life and exposure, which are investigated in preclinical studies.

Mechanistic Organic Chemistry Studies

The isotopic labeling of this compound, where four hydrogen atoms on the pyridine ring are replaced with deuterium, makes it an invaluable tool for probing the intricate details of chemical reactions. This substitution allows researchers to trace the journey of the pyridine moiety through complex transformations and to understand the energetic demands of bond-breaking events.

Isotopically labeled molecules like this compound serve as powerful probes for elucidating the step-by-step pathways of organic reactions and for identifying transient species that may not be directly observable.

The direct functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, and understanding its mechanism is crucial for developing more efficient catalysts. Palladium-catalyzed reactions, for instance, are often used for the C-H arylation of pyridine rings. nih.gov The regioselectivity of these reactions is highly sensitive to the electronic properties of the C-H bonds within the pyridine ring. nih.gov For example, an electron-withdrawing group at the 3-position can increase the acidity of the C-H bond at the C4-position, facilitating its activation. nih.gov

By using this compound in such a reaction, chemists can determine if the cleavage of a specific C-H bond on the pyridine ring is part of the reaction's slowest step (the rate-determining step). If a C-H bond is broken during this critical phase, the reaction will proceed significantly slower with the deuterated compound compared to its non-deuterated counterpart—a phenomenon known as the Kinetic Isotope Effect. nih.gov This allows researchers to map the exact site of C-H activation and to refine catalytic systems for improved selectivity and efficiency. Detailed mechanistic studies on processes like palladium-catalyzed arene C-H acetoxylation have confirmed that C-H activation is indeed the rate-limiting step in many cases. nih.gov

The reaction of a pyridine derivative with an acid, such as acetic acid, readily forms a pyridinium (B92312) salt. study.comreddit.com This occurs through a standard acid-base neutralization where the lone pair of electrons on the pyridine nitrogen abstracts a proton from the acid, resulting in a pyridinium cation and an acetate (B1210297) anion. study.comquora.com These pyridinium salts are not merely products but can act as key intermediates in a variety of subsequent transformations. clockss.org

In more complex reactions, such as certain [3+2] cycloadditions involving pyridine derivatives, the formation of zwitterionic intermediates—molecules that contain both a positive and a negative formal charge—has been proposed. mdpi.com The presence of deuterium labels in this compound provides an unambiguous tracer to follow the fate of the pyridine ring through these transformations. By analyzing the position of the deuterium atoms in the final products or other intermediates using techniques like NMR spectroscopy or mass spectrometry, researchers can confirm the involvement of a pyridinium salt or zwitterionic species and map its subsequent chemical evolution.

The Kinetic Isotope Effect (KIE) is a primary tool for determining the rate-determining step of a chemical reaction. wikipedia.org This effect arises because a chemical bond to a heavier isotope, such as the carbon-deuterium (C-D) bond, has a lower zero-point vibrational energy than a bond to a lighter isotope (C-H). libretexts.org Consequently, more energy is required to break a C-D bond, and if this bond cleavage occurs in the rate-determining step, the reaction rate will be slower for the deuterated molecule. wikipedia.orglibretexts.org

The ratio of the rate constant for the non-deuterated reactant (kH) to the deuterated reactant (kD) provides the KIE value (kH/kD). This compound is specifically designed for such studies. A "primary" KIE, typically with a kH/kD value between 2 and 7, is observed when the C-H bond being cleaved is directly involved in the transition state of the slowest step. libretexts.org This provides compelling evidence that C-H bond breaking is central to the reaction's kinetics. nih.govlibretexts.org Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that C-H bond cleavage occurs in a fast step before or after the rate-determining step, or not at all.

| Observed KIE (kH/kD) | Interpretation | Implication for Reaction Mechanism |

| ~ 1 | No primary KIE | C-H bond is not broken in the rate-determining step. |

| 2 - 8 | Normal Primary KIE | C-H bond is broken in the rate-determining step. |

| < 1 | Inverse KIE | C-H bond becomes stiffer (stronger) in the transition state. |

This interactive table summarizes the interpretation of Kinetic Isotope Effect (KIE) values in mechanistic studies.

Many complex organic reactions can yield multiple products, depending on the orientation (stereoselectivity) or position (regioselectivity) of bond formation. Isotopic labeling is a definitive method for distinguishing between competing reaction pathways. For instance, in the catalytic dearomatization of pyridinium salts, understanding the factors that control regio- and enantioselectivity is crucial for synthesizing chiral nitrogen-containing heterocycles. acs.org Similarly, the reactions of substituted pyridynes can be directed to favor addition at specific carbon atoms (C3 or C4), and this regiocontrol can be explained by how substituents influence the electronic structure of the intermediate. nih.gov

By employing this compound as a starting material, the exact pathway of the reaction can be traced. The final positions of the deuterium atoms in the product molecules, as determined by mass spectrometry or NMR, reveal which bonds were made and broken. This information allows researchers to rule out certain mechanistic hypotheses and confirm the operative pathway, providing deep insight into the factors that govern the stereochemical and regiochemical outcome of the reaction.

Unraveling Reaction Mechanisms and Intermediate Species

Applications in Analytical Chemistry Method Development

In analytical chemistry, particularly in quantitative analysis using chromatography coupled with mass spectrometry (e.g., GC-MS or LC-MS), stable isotope-labeled compounds are the gold standard for use as internal standards. nih.gov this compound is an ideal internal standard for the accurate quantification of its unlabeled analogue, 3-pyridineacetic acid, a metabolite of nicotine. medchemexpress.com

An internal standard is added in a known amount to a sample before processing. It experiences the same sample preparation steps (e.g., extraction, derivatization) and the same analytical conditions as the analyte of interest. nih.gov Because this compound has virtually identical physicochemical properties to the unlabeled analyte, it compensates for any loss of analyte during sample workup or for fluctuations in instrument signal. nih.gov

While the labeled and unlabeled compounds behave almost identically during chromatography, they are easily distinguished by a mass spectrometer due to their mass difference. The quantification is then based on the ratio of the signal from the analyte to the signal from the internal standard, which provides a highly accurate and precise measurement, correcting for matrix effects and variations in instrument response. nih.gov

| Property | 3-Pyridineacetic Acid (Analyte) | This compound (Internal Standard) | Significance in Mass Spectrometry |

| Molecular Formula | C₇H₇NO₂ | C₇H₃D₄NO₂ | Different formulas lead to a mass difference. |

| Monoisotopic Mass | 137.0477 g/mol | 141.0729 g/mol | The +4 Da mass shift allows for clear differentiation in the mass spectrum without isotopic overlap. |

| Retention Time | Identical | Identical | Co-elution ensures that both compounds experience the same conditions at the same time, validating the correction. |

| Ionization Efficiency | Identical | Identical | Ensures that the ratio of ion signals accurately reflects the ratio of concentrations. |

This interactive table compares the properties of 3-Pyridineacetic Acid and its deuterated analogue, highlighting their utility in quantitative mass spectrometry.

Development of Deuterated Internal Standards for Mass Spectrometry (MS)

In mass spectrometry, an ideal internal standard should have physicochemical properties nearly identical to the analyte of interest but with a distinct mass-to-charge ratio (m/z) to differentiate it from the analyte. Deuterated compounds, such as this compound, are considered the gold standard for use as internal standards because they co-elute with the non-deuterated analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer's ion source. carlroth.com The mass difference of four daltons, due to the replacement of four hydrogen atoms with deuterium, allows for clear differentiation in the mass spectrum, enabling precise and accurate quantification.

GC-MS and LC-MS Applications in Metabolomics Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the separation and detection of metabolites. nih.gov this compound is employed as an internal standard in these analyses to control for variations that can occur during sample preparation and analysis.

In a typical metabolomics workflow, a known amount of this compound is spiked into biological samples before extraction. This allows for the normalization of the data, correcting for any loss of analyte during sample processing and for fluctuations in instrument response. For instance, in GC-MS analysis, where derivatization is often required to make metabolites volatile, the deuterated standard experiences similar derivatization efficiency as the endogenous 3-pyridylacetic acid. nih.gov Similarly, in LC-MS, it helps to account for matrix effects, where other components in a complex biological sample can suppress or enhance the ionization of the target analyte.

Table 1: Illustrative GC-MS Data for Quantification of 3-Pyridylacetic Acid using this compound as an Internal Standard

| Parameter | 3-Pyridylacetic Acid (Analyte) | This compound (Internal Standard) |

|---|---|---|

| Retention Time (min) | 12.54 | 12.53 |

| Quantifier Ion (m/z) | 137 | 141 |

Note: This data is illustrative and represents typical results in a GC-MS analysis.

Quantification of Analytes in Complex Research Matrices

The quantification of analytes in complex matrices such as plasma, urine, or tissue extracts is a significant challenge in bioanalytical research. The presence of numerous endogenous compounds can interfere with the measurement of the target analyte. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving reliable quantification.

By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, researchers can construct a calibration curve and accurately determine the concentration of the analyte in the unknown sample. This ratioing technique effectively cancels out many sources of error, leading to high precision and accuracy.

Table 2: Illustrative Recovery Data for 3-Pyridylacetic Acid from a Plasma Matrix

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |

|---|---|---|

| 10 | 9.8 | 98 |

| 50 | 51.2 | 102.4 |

Note: This data is illustrative and demonstrates the accuracy of quantification using a deuterated internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Signal Assignment

NMR spectroscopy is a powerful technique for determining the structure of molecules. Deuterated compounds play a significant role in NMR experiments, both as solvents and as reference standards.

Proton and Deuterium NMR for Deuterium Incorporation Verification

Before a deuterated compound can be confidently used as an internal standard, the degree and position of deuterium incorporation must be verified. This is typically achieved using Proton (¹H) NMR and Deuterium (²H) NMR spectroscopy. sigmaaldrich.com

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the pyridine ring would be absent or significantly diminished compared to the spectrum of the non-deuterated compound. The presence of any residual proton signals allows for the calculation of the isotopic purity. Conversely, the ²H NMR spectrum would show signals at the chemical shifts corresponding to the deuterated positions, confirming the location of the deuterium labels. sigmaaldrich.com

Table 3: Expected ¹H NMR Chemical Shifts for 3-Pyridylacetic Acid and this compound

| Position | 3-Pyridylacetic Acid (δ, ppm) | This compound (δ, ppm) |

|---|---|---|

| H-2 | ~8.5 | Absent |

| H-4 | ~7.7 | Absent |

| H-5 | ~7.3 | Absent |

| H-6 | ~8.6 | Absent |

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Validation of Analytical Methods in Research Settings

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. This involves demonstrating that the method is accurate, precise, specific, linear, and robust. The use of a deuterated internal standard like this compound is a key component in the validation of many quantitative analytical methods.

During method validation, parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision are assessed. A calibration curve is generated by plotting the ratio of the analyte signal to the internal standard signal against a series of known analyte concentrations. The linearity of this curve is a critical validation parameter. Accuracy is determined by analyzing samples with known concentrations (quality controls) and comparing the measured concentrations to the true values. Precision is assessed by analyzing replicate samples and is typically expressed as the relative standard deviation (RSD).

Table 4: Illustrative Method Validation Parameters for an LC-MS/MS Assay

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% bias) | Within ±15% | -2.5% to +4.8% |

| Precision (% RSD) | ≤ 15% | < 7% |

Note: This data is illustrative of typical results obtained during the validation of a bioanalytical method.

Role as Precursors in Specialized Chemical Synthesis

This compound is a valuable building block for creating more complex molecules. The presence of deuterium atoms provides a stable isotopic label, which is indispensable for mechanistic studies and metabolic profiling without introducing radioactivity.

The non-deuterated analogue, 3-Pyridineacetic acid, is recognized as a ligand for the human hydroxycarboxylic acid receptor 2 (HCAR2), a G protein-coupled receptor involved in regulating lipolysis. In molecular docking studies, 3-Pyridineacetic acid has been investigated to understand its interaction within the orthosteric pocket of the HCAR2 receptor.

In pharmaceutical and medicinal chemistry research, the strategic replacement of hydrogen with deuterium, known as deuteration, is a common approach to modify the properties of biologically active molecules. This modification can lead to a significant "kinetic isotope effect," where the C-D bond, being stronger than the C-H bond, is broken more slowly. This can result in a reduced rate of metabolism, leading to a longer biological half-life and potentially improved pharmacokinetic profiles for drug candidates.

Therefore, this compound serves as a crucial precursor for synthesizing deuterated ligands. These labeled ligands are used in several key applications:

Metabolic Stability Studies: To determine how and where a potential drug molecule is metabolized by enzymes in the body.

Quantitative Analysis: As internal standards in mass spectrometry-based assays to accurately quantify the non-deuterated analogue in biological samples.

Receptor Binding Assays: To investigate ligand-receptor interactions with greater precision, as the deuterated compound can be distinguished from its non-deuterated counterpart.

Table 1: Research Applications of this compound in Ligand Development

| Application Area | Rationale for Using Deuterated Form | Example Target (based on non-deuterated analogue) |

| Pharmacokinetic Studies | Enhance metabolic stability (longer half-life) due to the kinetic isotope effect, potentially improving drug efficacy. | HCAR2, PD-1/PD-L1 Pathway |

| Quantitative Bioanalysis | Serve as a heavy-labeled internal standard for accurate quantification of the non-deuterated ligand in complex biological matrices. | N/A |

| Mechanistic Studies | Trace the metabolic pathways of the ligand without the use of radioactive isotopes. | HCAR2 |

The pyridine ring is a fundamental scaffold in organic and medicinal chemistry. 3-Pyridineacetic acid provides a versatile starting point for creating a wide array of more complex, functionalized pyridine derivatives. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or alcohols, while the pyridine ring itself can undergo various substitution reactions.

Using this compound as the precursor allows for the synthesis of these derivatives with a permanent, stable isotopic label on the core pyridine ring. This is particularly useful for:

Reaction Mechanism Studies: Tracking the fate of the pyridine moiety through complex reaction sequences.

Isotope-Labeled Drug Synthesis: Preparing active pharmaceutical ingredients (APIs) where the deuteration can enhance metabolic properties. For example, glutaminase (B10826351) inhibitors have been synthesized using 3-pyridineacetic acid to form an amide bond, a common reaction in drug discovery. researchgate.net

Herbicidal Agents: Patents describe the preparation of 2-(2-imidazolin-2-yl)-pyridines, a class of herbicides, starting from 3-pyridineacetic acid derivatives. rsc.org

The synthesis of these functionalized derivatives often involves standard organic chemistry transformations. For instance, the carboxylic acid can be activated with reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation with various amines. researchgate.net By starting with the d4-analogue, the resulting complex molecules are tagged for easy identification and analysis.

The unique electronic and physical properties of the pyridine ring make it a valuable component in materials science. The incorporation of deuterium can further enhance or probe the properties of these materials.

In polymer science, deuteration is a powerful tool for both analysis and property modification. Replacing hydrogen with deuterium in a polymer can alter its physical properties due to the increased mass and the stronger C-D bond. ansto.gov.au This can lead to enhanced thermal or photochemical stability. ansto.gov.au

While direct studies on polymers formulated with this compound are not widely documented, the principles of polymer science suggest its potential utility. Pyridine-containing polymers are explored for various applications, including coatings and resins. Incorporating a deuterated monomer like this compound could offer two main advantages:

Enhanced Stability: The kinetic isotope effect associated with the stronger C-D bonds can make the resulting polymer more resistant to degradation pathways that involve the cleavage of these bonds, such as certain thermal or photo-oxidative processes.

Advanced Characterization: Deuterated polymers are invaluable for neutron scattering techniques. mathnet.ru This analytical method is highly sensitive to the difference between hydrogen and deuterium and can be used to study polymer conformation, dynamics, and phase separation in polymer blends with a precision unattainable by other methods. ansto.gov.aumathnet.ru

The structure of this compound is particularly well-suited for DSSC applications for two reasons:

The pyridine ring can perform the voltage-enhancing function common to other pyridine derivatives like 4-tert-butylpyridine (B128874) (TBP). nih.gov

The carboxylic acid group is a well-established anchoring group that allows dye molecules to bind strongly to the TiO2 surface.

Furthermore, research in photovoltaics has demonstrated that deuteration can significantly improve device performance and stability. ansto.gov.au In perovskite solar cells, deuterating the organic cations has been shown to inhibit degradation, passivate defects, and restrain ion migration, leading to substantial gains in both efficiency and operational lifetime. nrel.gov Similarly, studies on deuterated amorphous silicon solar cells have shown a superior resistance to light-induced defect creation. researchgate.net

Table 2: Potential Roles of this compound in Photovoltaics

| Component Role | Function of Pyridine/Acetic Acid Moiety | Potential Benefit of Deuteration |

| Electrolyte Additive | Adsorbs on TiO2 surface, suppresses charge recombination, and increases open-circuit voltage (Voc). acs.org | Increases the photochemical stability of the additive, reducing degradation and improving the long-term stability of the cell. nrel.gov |

| Surface Passivator | The pyridine nitrogen can coordinate to defect sites on the semiconductor surface, reducing charge traps. | Enhances resistance to light-induced defect formation, preserving the efficiency of the device over time. researchgate.net |

| Dye Anchoring Group | The carboxylic acid group can be part of a dye molecule, binding it to the TiO2 photoanode. | May improve the stability of the dye-semiconductor interface, a critical factor for device longevity. |

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of deuterated compounds, providing critical information on both molecular structure and the extent of isotopic labeling.

Quantitative NMR (qNMR) offers a precise method for determining the level of deuterium (B1214612) incorporation in 3-Pyridine-d4-acetic Acid. A combined approach using both proton (¹H) and deuterium (²H) NMR is often employed for accurate quantification of isotopic abundance. nih.govwiley.com

The principle of this method involves comparing the integral of a proton signal from a known internal standard against the residual, non-deuterated proton signals of the analyte in ¹H NMR. Subsequently, the deuterium spectrum (²H NMR) is acquired to measure the signals from the deuterated positions.

Methodology:

A precisely weighed amount of the this compound sample and a certified internal standard (e.g., maleic acid) are dissolved in a suitable NMR solvent.

A quantitative ¹H NMR spectrum is acquired with a long relaxation delay to ensure full magnetization recovery for accurate integration. The integrals of the residual proton signals on the pyridine (B92270) ring are compared to the integral of the standard.

A quantitative ²H NMR spectrum is then recorded. The integral of the deuterium signals on the pyridine ring is measured.

By combining the data from both spectra, the isotopic purity can be calculated with high accuracy. This method is considered more precise than mass spectrometry for determining site-specific isotopic abundance. nih.gov

An illustrative data set for determining the deuterium content is presented below.

Interactive Table 1: Illustrative qNMR Data for Deuterium Content Analysis

| Parameter | Value | Description |

| ¹H NMR Data | ||

| Integral of Internal Standard | 1.00 | Normalized integral of a known quantity standard. |

| Integral of Residual Pyridine Protons | 0.04 | Sum of integrals for non-deuterated positions on the ring. |

| ²H NMR Data | ||

| Integral of Pyridine Deuterons | 3.96 | Sum of integrals for deuterated positions on the ring. |

| Calculated Results | ||

| Total Pyridine Sites | 4.00 | Sum of proton and deuteron (B1233211) integrals for the pyridine ring. |

| Deuterium Content (%) | 99.0% | (Integral of Deuterons / Total Sites) * 100. |

For molecules with complex structures, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous signal assignment. While this compound has a relatively simple structure, these techniques can be hypothetically applied to confirm the connectivity and the specific sites of deuteration.

COSY (¹H-¹H): This experiment would show correlations between any remaining coupled protons on the pyridine ring, helping to confirm their relative positions. Given the high deuteration level, these correlations would be very weak or absent.

HSQC (¹H-¹³C): This experiment correlates protons directly attached to carbon atoms. It would definitively link the signals of any residual protons to their corresponding carbons on the pyridine ring.

These techniques collectively provide a comprehensive map of the molecule's covalent framework, confirming that the acetic acid moiety is attached to the correct position (C3) of the deuterated pyridine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for verifying the molecular weight and isotopic composition of labeled compounds. High-resolution mass spectrometry is particularly crucial for this purpose.

HRMS provides highly accurate mass measurements, allowing for the differentiation between isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net For this compound (C₇H₃D₄NO₂), HRMS can resolve the signals of the desired d4-labeled compound from its d0, d1, d2, and d3 counterparts.

The isotopic purity is determined by comparing the measured relative intensities of the different isotopologue peaks in the mass spectrum. The theoretical monoisotopic masses of each species are calculated, and the HRMS instrument can resolve these small mass differences.

Interactive Table 2: Theoretical and Expected HRMS Data for Isotopologues of 3-Pyridine-acetic Acid

| Isotopologue | Formula | Theoretical Monoisotopic Mass (m/z) [M+H]⁺ | Expected Relative Abundance |

| d0 (unlabeled) | C₇H₈NO₂ | 138.0550 | Low |

| d1 | C₇H₇DNO₂ | 139.0612 | Low |

| d2 | C₇H₆D₂NO₂ | 140.0675 | Low |

| d3 | C₇H₅D₃NO₂ | 141.0738 | Low |

| d4 (target) | C₇H₄D₄NO₂ | 142.0800 | High (e.g., >98%) |

By analyzing the recorded spectrum, the area of each isotopologue peak can be integrated to calculate the percentage of isotopic purity, confirming that the d4 species is the most abundant. almacgroup.com

Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (in this case, the protonated molecule [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure.

The fragmentation of the non-deuterated analogue, 3-pyridylacetic acid, typically involves the loss of the carboxylic acid group and fragmentation of the pyridine ring. For this compound, the key fragments will be shifted by +4 mass units if they retain the entire pyridine ring, or by a smaller amount if they represent a partial ring fragment. A primary fragmentation pathway is the loss of H₂O and CO, leading to a prominent ion.

Interactive Table 3: Major Predicted MS/MS Fragments of this compound ([M+H]⁺ = 142.08)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 142.08 | 96.08 | H₂O + CO (46 Da) | C₅H₂D₄N⁺ (Deuterated Pyridinium (B92312) Methyl Ion) |

| 142.08 | 84.07 | COOH + CH₂ (59 Da) | C₅HD₄N⁺ (Deuterated Pyridinium Ion) |

| 96.08 | 69.06 | HCN (27 Da) | C₄H₂D₄⁺ (Deuterated Cyclobutadienyl Ion) |

Data is inferred from fragmentation patterns of the non-deuterated analogue. libretexts.org

Analysis of these fragmentation pathways confirms the presence of the deuterated pyridine ring and the acetic acid side chain, providing orthogonal structural verification to NMR data.

Other Spectroscopic Methods for Structural Confirmation (e.g., IR, UV-Vis in the context of structure)

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands. A key feature will be the C-D stretching vibrations, which appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretches (around 3000-3100 cm⁻¹) they replace. researchgate.net

O-H Stretch: A very broad absorption from approximately 2500-3300 cm⁻¹, characteristic of the carboxylic acid dimer hydrogen bonding. rsc.org

C-D Aromatic Stretch: Vibrations expected in the 2200-2300 cm⁻¹ region, confirming deuteration of the aromatic ring.

C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹, typical for a carboxylic acid carbonyl group.

C=C and C=N Ring Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The pyridine ring is the primary chromophore. Like its non-deuterated analogue, this compound is expected to exhibit absorption bands corresponding to π → π* transitions. researchgate.net The position of the absorption maximum (λ_max) can be influenced by the polarity of the solvent. In polar solvents, hydrogen bonding with the pyridine nitrogen can cause a shift in the absorption wavelength. slideshare.netslideshare.net

Interactive Table 4: Typical UV-Vis Absorption Data for 3-Pyridylacetic Acid (Non-deuterated analogue)

| Solvent | Dielectric Constant | λ_max (nm) | Type of Shift |

| Hexane | 1.9 | ~262 | - |

| Ethanol | 24.5 | ~264 | Bathochromic (Red Shift) |

| Water | 80.1 | ~265 | Bathochromic (Red Shift) |

Data is representative for nicotinic acid, an isomeric pyridine carboxylic acid. researchgate.net

The observed transitions confirm the presence of the conjugated pyridine system. Deuteration is not expected to significantly alter the UV-Vis absorption spectrum as it does not fundamentally change the electronic structure of the chromophore.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations can elucidate fundamental properties that govern its behavior.

DFT calculations on related pyridine derivatives have been used to determine molecular and electronic properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From the optimized structure, various quantum chemical parameters can be calculated to describe the molecule's reactivity.

Key Electronic Properties Calculated via DFT:

| Property | Description | Relevance to this compound |

| HOMO/LUMO Energies | Energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | The energy gap (ΔE) between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. |

| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Reveals the most electron-rich and electron-deficient areas, indicating likely sites for electrophilic and nucleophilic attack. The nitrogen atom in the pyridine ring is an expected site of high electron density. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visually represents the charge distribution, highlighting regions prone to electrostatic interactions, such as hydrogen bonding with the carboxylic acid group. |

| Mulliken Charges | A method for assigning partial atomic charges. | Provides a quantitative measure of the charge on each atom, helping to understand the polarity of bonds and the overall dipole moment of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has rotational freedom around the bond connecting the pyridine ring and the acetic acid group, MD simulations are invaluable for exploring its conformational landscape.

By simulating the molecule in different environments (e.g., in a vacuum, in a solvent like water), researchers can understand its dynamic behavior. MD simulations on similar compounds, such as acetic acid in aqueous solutions, have been used to study intermolecular structure formation, including hydrogen bonding patterns.

Insights from MD Simulations:

| Aspect Studied | Description | Potential Findings for this compound |

| Conformational Preferences | Identifying the most stable spatial arrangements (conformations) of the molecule. | MD can determine the preferred orientation of the carboxylic acid group relative to the deuterated pyridine ring, which is crucial for its interaction with biological targets or crystal packing. |

| Solvation Effects | How the presence of a solvent influences the molecule's structure and dynamics. | Simulations can model the hydrogen-bonding network between the carboxylic acid group and water molecules, affecting its solubility and effective shape in solution. |

| Intermolecular Interactions | Studying how multiple molecules of this compound interact with each other. | This is key to understanding aggregation, crystallization, and the formation of dimers, which are common for carboxylic acids. |

Prediction of Spectroscopic Properties and Reaction Energetics

A primary application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret experimental results or to identify the compound. Furthermore, theoretical calculations can predict the energy changes during chemical reactions, providing insight into reaction mechanisms and feasibility.

Predicted Spectroscopic and Energetic Data:

Vibrational Spectra (IR/Raman): DFT calculations can predict the vibrational frequencies of a molecule. For this compound, this would be particularly useful. The substitution of hydrogen with deuterium on the pyridine ring leads to a predictable shift in the frequencies of C-D stretching and bending modes compared to the C-H modes of the non-deuterated compound. This isotopic labeling serves as a powerful tool for assigning specific peaks in experimental spectra.

NMR Spectra: Computational methods can predict the chemical shifts of ¹H and ¹³C NMR spectra. These predictions help in the assignment of experimental spectra and can confirm the molecular structure.

Reaction Energetics: Theoretical models can calculate the activation energies and reaction enthalpies for potential chemical transformations of this compound. This includes predicting the pKa value, which is fundamental to its acid-base chemistry, and understanding its stability and degradation pathways.

By combining these computational approaches, a comprehensive theoretical profile of this compound can be constructed, detailing its electronic characteristics, dynamic behavior, and spectroscopic signatures.

Q & A

Q. What are the key considerations for synthesizing and characterizing 3-Pyridine-d4-acetic Acid in isotopic purity?

- Methodological Answer : Synthesis typically involves deuteration of the pyridine ring using deuterated reagents (e.g., D2O or deuterated acids) under controlled conditions. Characterization requires:

- NMR Spectroscopy : Compare <sup>1</sup>H NMR spectra with non-deuterated analogs to confirm deuterium incorporation at specific positions.

- Mass Spectrometry (MS) : Verify isotopic purity (≥98% deuterium) via high-resolution MS, focusing on the molecular ion peak and fragmentation patterns .

- Reproducibility : Document reaction parameters (temperature, solvent, catalyst) rigorously, adhering to protocols for deuterated compound synthesis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritant properties .

- Ventilation : Handle in a fume hood to mitigate inhalation risks.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for degradation via periodic NMR analysis .

Q. How is this compound utilized as a tracer in metabolic studies?

- Methodological Answer : The deuterated pyridine ring serves as a stable isotopic label for:

- Mass Spectrometry (MS) : Acts as an internal standard to quantify endogenous metabolites (e.g., nicotinic acid derivatives) by correcting for ion suppression .

- Kinetic Studies : Track metabolic flux in in vitro systems by monitoring deuterium retention in downstream products .

Advanced Research Questions

Q. How do isotopic effects of deuterium influence NMR and MS data interpretation for this compound?

- Methodological Answer :

- NMR Shifts : Deuterium substitution reduces <sup>1</sup>H signal intensity at labeled positions. Use <sup>2</sup>H NMR or heteronuclear experiments (e.g., HSQC) to confirm deuterium placement .

- MS Artifacts : Isotopic clusters may overlap with natural abundance <sup>13</sup>C peaks. Employ high-resolution MS (HRMS) and isotopic pattern deconvolution software to avoid misassignment .

Q. How can researchers resolve contradictions in deuterium incorporation efficiency across synthetic batches?

- Methodological Answer :

- Root-Cause Analysis :

Reagent Purity : Test deuterated reagents (e.g., D2O) for proton contamination via Karl Fischer titration .

Reaction Kinetics : Use kinetic isotope effect (KIE) studies to optimize reaction time and temperature for maximum deuteration .

- Data Validation : Cross-validate results using orthogonal techniques (e.g., FT-IR for C-D bond detection) .

Q. What strategies optimize synthetic routes for high isotopic purity in large-scale deuterated compound production?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) under deuterium gas to enhance deuteration efficiency .

- Purification : Use preparative HPLC with deuterated solvents to isolate high-purity fractions. Validate via <sup>13</sup>C NMR to confirm absence of protiated impurities .

- Cost-Benefit Analysis : Compare labor and material costs of iterative deuteration steps against yield improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.